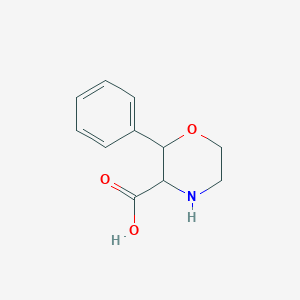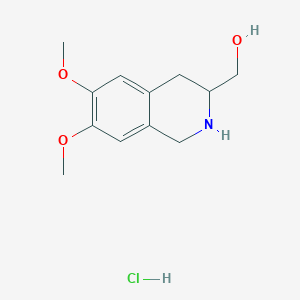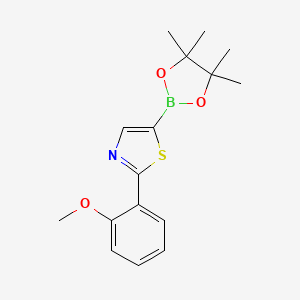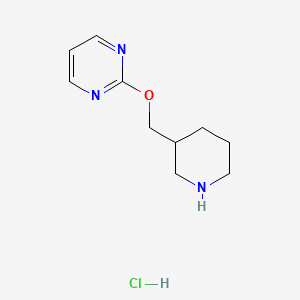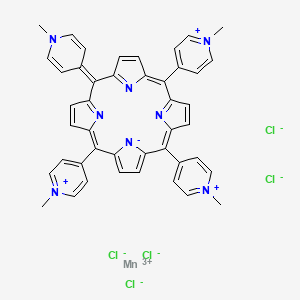
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride
Vue d'ensemble
Description
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride (MTPPC) is a metalloporphyrin complex. This coordination complex comprises manganese, a tetradentate ligand, and five chlorides . It is a synthetic, Manganese (III) porphyrin .
Synthesis Analysis
An electrochemical sensor has been developed based on the Mn(III) meso-tetra(N-methyl-4-pyridyl) porphyrin complex, MnTMPyP, immobilized on the glassy carbon electrode, GCE, for the non-enzymatic selective electrocatalytic determination of hydrogen peroxide .Molecular Structure Analysis
The molecular formula of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is C44H36Cl5MnN8 . The molecular weight is 909.0 g/mol .Chemical Reactions Analysis
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride finds utility as a catalyst in organic synthesis, an oxidant in organic reactions, and a photoreactive substance in photochemistry .Physical And Chemical Properties Analysis
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is stable and soluble in water .Applications De Recherche Scientifique
Catalysis and Material Synthesis
Mn(III) meso-tetra (N-methyl-4-pyridyl) porphine pentachloride is involved in the synthesis of metal-organic materials. These materials can encapsulate metalloporphyrins in octahemioctahedral cages, serving as size-selective heterogeneous catalysts for oxidation reactions, particularly of olefins (Zhang et al., 2012).
DNA Interaction Studies
This compound has demonstrated the ability to bind and interact with DNA. For instance, it has been shown to unwind supercoiled ColEI DNA at lower concentrations compared to ethidium bromide, suggesting its capability of intercalating in DNA (Fiel & Munson, 1980).
Trace Metal Preconcentration
The compound reacts with several metal ions in ammoniacal aqueous solution, facilitating the extraction of metalloporphyrin complexes into organic solvents. This reaction is valuable for the multielement preconcentration of trace metals like Mn, Co, Ni, Cu, Cd, and Pb, particularly from seawater (Corsini et al., 1985).
Photodynamic Therapy Research
Mn(III) meso-tetra (N-methyl-4-pyridyl) porphine pentachloride has been investigated in the context of photodynamic therapy (PDT), a treatment that induces cell death in targeted tumor cells. Research has shown enhanced antitumor activity when the compound is encapsulated in specific nanoparticles, improving its uptake into cells (Abdelghany et al., 2013).
Protein Aggregation Studies
Studies have examined the interaction of this compound with proteins, particularly focusing on its effects on protein aggregation processes. These findings are significant for understanding diseases caused by amyloidosis and for regulating protein states in pharmacological preparations (Lebedeva et al., 2020).
Enhanced Drug Delivery
The compound has been incorporated into microneedle array technology to enhance the intradermal delivery of photosensitizers, which is a critical step in the advancement of topical photodynamic therapy for skin tumors (Donnelly et al., 2014).
Luminescence and Dimerization Studies
Research has also focused on the luminescent properties of this compound, observing its dimerization in aqueous solutions. These studies provide insights into the molecular behavior of porphyrins in solution (Brookfield et al., 1985).
Metal Ion Detection
This compound has been used as a sensor for detecting toxic metal ions like Hg2+, Pb2+, Cd2+, and Cu2+ in aqueous solutions. Such applications are critical for environmental monitoring and safety (Zamadar et al., 2016).
Electrocatalysis in Aqueous Media
It's involved in electrocatalytic oxidation reactions in aqueous media, showcasing the versatility of this compound in redox chemistry (Liu & Su, 1997).
Tumor Localization Studies
Research has also focused on its selective localization in tumors, particularly in photodynamic therapy contexts. This aspect is critical for developing targeted cancer therapies (Villanueva et al., 1994).
Propriétés
IUPAC Name |
manganese(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;pentachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.5ClH.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3;5*1H;/q+2;;;;;;+3/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZZTXYKLXZFSZ-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36Cl5MnN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride | |
CAS RN |
125565-45-9 | |
| Record name | Manganese meso-tetra-(4-methyl-4-pyridinium)porphyrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



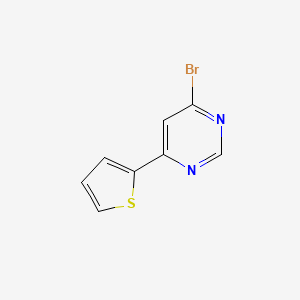
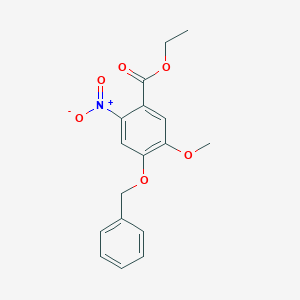
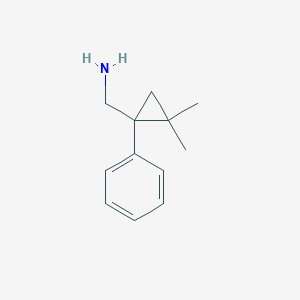
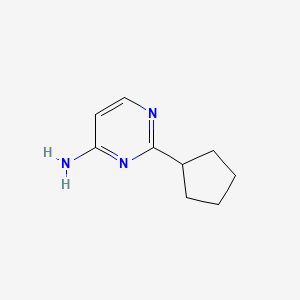
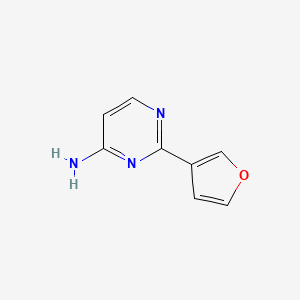
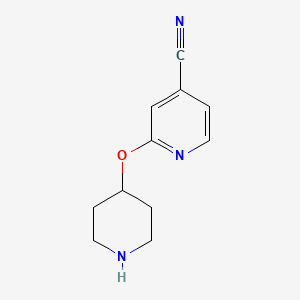
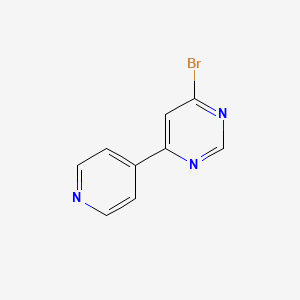
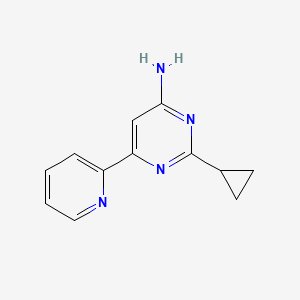
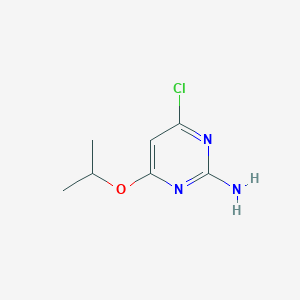
![4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1463124.png)
